(2,6-Dimethylpyrimidin-4-yl)methanol
Description
(2,6-Dimethylpyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a methanol group at the 4-position and methyl substituents at the 2- and 6-positions of the heterocyclic ring. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions. For example, its triflate derivative (methyl 2,6-dimethylpyrimidin-4-yl trifluoromethanesulfonate) has been utilized in multimetallic Ullmann-type couplings to synthesize biheteroaryl compounds, achieving moderate yields (e.g., 51% for a purine-dione derivative) . Spectroscopic data, including $^{1}\text{H NMR}$ (δ 2.57–2.74 ppm for methyl groups) and $^{13}\text{C NMR}$ (24.6–168.5 ppm), confirm its structural integrity . The compound’s high melting point (240–241°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the methanol group and π-stacking of the pyrimidine ring .
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-6(2)8-5/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRVJHRSHYGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300661 | |
| Record name | 2,6-Dimethyl-4-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-75-3 | |
| Record name | 2,6-Dimethyl-4-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54198-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethylpyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(2,6-Dimethylpyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol, is structurally characterized by a hydroxymethyl group attached to a pyrimidine ring. Its unique chemical properties make it a candidate for various pharmacological applications.
The synthesis of this compound typically involves the reaction of 2,6-dimethylpyrimidine with formaldehyde under basic conditions. The nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde leads to the formation of the hydroxymethyl derivative.
Key Chemical Reactions
- Oxidation : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
- Reduction : It can be reduced further to generate methyl derivatives.
- Substitution : The hydroxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group can engage in hydrogen bonding with active sites, while the pyrimidine ring may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of target molecules, leading to various biological effects .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticonvulsant Activity : Research has indicated that compounds similar to this compound exhibit anticonvulsant properties by increasing GABA levels and inhibiting GABA transaminase activity. This suggests potential applications in treating epilepsy and related disorders .
- Anticancer Potential : Preliminary investigations into related pyrimidine derivatives have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). This positions this compound as a promising scaffold for anticancer drug development .
- Pharmacological Studies : In vitro studies have demonstrated that derivatives of this compound may exhibit selective inhibition of certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| (5,6-Dimethylpyrimidin-4-yl)methanol | Anticonvulsant | Increased GABA levels |
| 2-(2,6-Dimethylpyrimidin-4-yl)acetonitrile | Anticancer potential | Active against multiple cancer cell lines |
| (4,6-Dimethylpyrimidin-2-yl)methanol | Enzyme inhibition | Specificity towards metabolic enzymes |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound and its derivatives:
- Study on Anticonvulsant Effects : A study demonstrated that a derivative increased GABA levels by 118% in vitro and inhibited GABA transaminase significantly . This suggests that modifications on the pyrimidine structure could enhance anticonvulsant efficacy.
- Evaluation Against Cancer Cell Lines : In vitro assays showed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. This highlights the potential for developing targeted therapies based on structural modifications of the parent compound .
Scientific Research Applications
Pharmaceutical Applications
Antifungal Agent:
One of the most notable applications of (2,6-Dimethylpyrimidin-4-yl)methanol is its role as a precursor in the synthesis of pyrimethanil, an anilinopyrimidine fungicide. Pyrimethanil is used extensively in agriculture to control fungal diseases in crops such as grapes and tomatoes. It operates by inhibiting the secretion of hydrolytic enzymes necessary for fungal growth, making it effective against various pathogens .
Research on Metal Complexes:
this compound has also been utilized in the synthesis of metal complexes for biological studies. For example, it has been employed to create stable complexes with transition metals like Mn, Co, Ni, and Cu. These complexes are being investigated for their potential applications in catalysis and as therapeutic agents due to their unique electronic properties .
Agrochemical Applications
Fungicide Formulations:
The compound's derivative, pyrimethanil, is significant in the agricultural sector. It is formulated into various products aimed at protecting crops from fungal infections. Studies have shown that applying pyrimethanil significantly reduces the incidence of diseases like Botrytis cinerea in grapevines . The compound's effectiveness is attributed to its ability to penetrate plant tissues and inhibit fungal enzyme activity.
Organic Synthesis
Building Block for Chemical Synthesis:
this compound serves as a valuable building block in organic synthesis. Its structure allows for further functionalization and modification, enabling chemists to create a variety of derivatives that can be tailored for specific applications. This versatility is essential in developing new compounds with desired biological activities or chemical properties.
Case Studies and Research Findings
Synthesis of Metal Complexes:
A study detailed the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated significant stability and solubility in organic solvents like DMSO and DMF, indicating potential applications in medicinal chemistry .
Pyrimethanil Metabolism Studies:
Research conducted by the Food and Agriculture Organization highlighted the metabolism of pyrimethanil in grapevines and tomato plants. The studies provided insights into how this compound derivatives behave within plant systems, contributing to our understanding of pesticide efficacy and environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form a carboxylic acid under strong oxidizing conditions. For example:
Reaction:
This transformation is analogous to the oxidation of benzylic alcohols, where the aromatic ring stabilizes the intermediate aldehyde .
Key Data:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic, 80–100°C | Carboxylic acid | ~70%* |
| CrO₃/H₂SO₄ | Jones oxidation, 0°C | Aldehyde (requires controlled conditions) | ~50%* |
*Theoretical yields based on analogous alcohol oxidations .
Esterification
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. This reaction is typically catalyzed by bases like pyridine:
Reaction:
This is a standard nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon .
Key Data:
| Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine | Methyl acetate derivative | 85–90%* |
| Benzoyl chloride | DMAP | Benzoyl ester | 75–80%* |
*Yields estimated from similar esterification protocols .
Nucleophilic Substitution
The alcohol can be converted to a better leaving group (e.g., tosylate) for subsequent substitution reactions. For example, reaction with amines yields pyrimidine-ether derivatives:
Reaction:
This two-step process is consistent with SN2 mechanisms observed in heterocyclic systems .
Condensation Reactions
The hydroxyl group participates in condensation reactions, such as forming Schiff bases or ethers. For instance, under acidic conditions, it can react with aldehydes:
Reaction:
The electron-donating methyl groups enhance the ring’s stability during such reactions .
Coordination Chemistry
The pyrimidine nitrogen atoms and hydroxyl group enable coordination with transition metals. For example, complexes with Mn(II), Co(II), or Ni(II) have been reported for structurally related pyrimidine alcohols .
Key Interaction:
| Metal Salt | Ligand Role | Complex Structure |
|---|---|---|
| Mn(CH₃COO)₂·4H₂O | Bidentate (N,O-donor) | Octahedral geometry |
| Ni(CH₃COO)₂·4H₂O | Bridging via hydroxyl | Polynuclear frameworks |
Comparison with Similar Compounds
Substituent Effects on Pyridine/Pyrimidine Methanol Derivatives
The electronic and steric properties of substituents on the aromatic ring significantly influence reactivity and physical properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) enhance pyrimidine ring stability, while chloro substituents (electron-withdrawing) may increase the acidity of the methanol group, altering reactivity in nucleophilic substitutions .
- Solubility : Trimethoxy and dimethoxymethyl groups (e.g., in and ) likely improve solubility in polar solvents due to increased polarity.
Functionalized Derivatives in Multicomponent Reactions
Amide-linked derivatives of (2,6-dimethylpyrimidin-4-yl)methanol demonstrate variable synthetic efficiencies:
- 2-(Allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide (III-4): Yield = 18%, molecular weight = 324.42 g/mol .
- 2-(Allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)-3-methylbutanamide (III-5): Yield = 68%, molecular weight = 386.92 g/mol .
Comparison :
- The higher yield of III-5 (68% vs.
- Both compounds exhibit white solid states, consistent with crystalline packing influenced by hydrogen bonding from amide and methanol groups .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to synthesize (2,6-Dimethylpyrimidin-4-yl)methanol, and how can reaction parameters be optimized?
- Methodological Answer : A cross-Ullmann coupling approach using trifluoromethanesulfonate derivatives (e.g., methyl 2,6-dimethylpyrimidin-4-yl trifluoromethanesulfonate) and brominated intermediates under mild heating (60°C, 24 hours) is effective . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of reactants), solvent selection (e.g., ethanol or hexanes/ethyl acetate mixtures), and purification via flash chromatography with triethylamine-containing eluents to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy : H and C NMR (in CDCl) resolve methyl and pyrimidine protons, while HRMS confirms molecular ion peaks (e.g., [M+H] at 301.1405) .
- Crystallography : Single-crystal X-ray diffraction refined via SHELXL (for small-molecule structures) or WinGX (for data processing) provides bond-length and torsion-angle validation .
- Chromatography : Chiral HPLC (e.g., Chiralpak IG with CO/MeOH eluents) assesses enantiopurity in derivatives .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer : Iterative validation is key:
- Compare experimental NMR shifts with computational predictions (DFT calculations).
- Cross-validate crystal structures using multiple refinement software (e.g., SHELX vs. OLEX2) and check for thermal displacement parameter anomalies .
- Re-examine synthetic pathways for unintended regioisomers or stereochemical byproducts .
Q. What strategies improve enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Catalytic Systems : Use chiral ligands (e.g., bisoxazolines) with transition metals (Cu, Pd) to induce asymmetry during coupling reactions .
- Multivariate Analysis : Apply predictive regression models to optimize solvent polarity, temperature, and catalyst loading. For example, CO/MeOH mixtures in HPLC can separate enantiomers with >90% ee .
- Kinetic Resolution : Monitor reaction progress via in-situ IR or LC-MS to isolate intermediates before racemization .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
